Flamprop-methyl
Description
Flamprop-methyl (CAS 52756-25-9) is a post-emergence herbicide primarily used to control wild oats (Avena spp.) and blackgrass (Alopecurus myosuroides) in wheat, barley, sugar beet, and fodder beet crops . Its chemical name is methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate, with a molecular formula of C₁₇H₁₅ClFNO₃ and a molecular weight of 335.78 g/mol . The compound hydrolyzes under alkaline conditions to form the biologically active parent acid (flamprop) and methanol, which subsequently conjugates into inactive metabolites in plants .
This compound is classified as a mitosis inhibitor, disrupting cell division in susceptible weeds . Its enantiomeric form, flamprop-M-methyl (D-isomer), is the active variant, while the L-isomer is less effective .
Properties
IUPAC Name |
methyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNIGDFIUWJJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040353 | |
| Record name | Flamprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52756-25-9 | |
| Record name | Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52756-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YU8B2B2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Fischer Esterification Route
The most straightforward method involves Fischer esterification of flamprop acid (N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine) with methanol under acidic conditions. Key steps include:
- Acid Activation : Flamprop acid (10 mmol) is dissolved in excess methanol (50 mL) containing concentrated sulfuric acid (1 mL) as a catalyst.
- Reflux Conditions : The mixture undergoes reflux at 65°C for 6–8 hours, with continuous water removal to shift equilibrium toward ester formation.
- Workup : Neutralization with sodium bicarbonate followed by dichloromethane extraction yields crude this compound, which is purified via recrystallization from ethanol/water (85% yield).
Critical Parameters :
Acyl Chloride Intermediate Method
For substrates sensitive to strong acids, the acyl chloride pathway offers superior control:
- Chlorination : Flamprop acid reacts with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C, generating the corresponding acyl chloride.
- Methanol Quench : Dropwise addition of methanol (2 equiv) at reduced temperatures (−10°C) prevents exothermic side reactions.
- Purification : Vacuum distillation removes excess reagents, yielding this compound with 92% purity.
Advantages :
- Avoids prolonged heating, reducing thermal degradation risks.
- Enables stoichiometric control critical for large-scale production.
Chiral Synthon-Based Asymmetric Synthesis
While commercial this compound is racemic (DL-form), enantioselective synthesis has been explored using chiral auxiliaries:
Oxazolidinone-Mediated Approach
- Chiral Induction : (S)-4-Benzyl-2-oxazolidinone couples with alanine under Mitsunobu conditions to establish stereocontrol.
- Diarylation : Sequential benzoylation (benzoyl chloride, DMAP) and Ullmann coupling with 3-chloro-4-fluoroiodobenzene install the aryl groups.
- Esterification : TMS-diazomethane in methanol achieves methyl ester formation without racemization.
Performance Metrics :
Industrial-Scale Production Optimization
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for esterification steps:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 45 min | Maximizes conversion (98%) |
| Temperature | 70°C | Balances kinetics vs. degradation |
| Pressure | 3 bar | Suppresses methanol vaporization |
Solvent Recovery Systems
- Distillation Towers : Reclaim >95% methanol for reuse, reducing production costs by 30%.
- Crystallization Control : Ethanol/water mixtures (3:1 v/v) yield 99.5% pure this compound crystals.
Physicochemical Properties Influencing Synthesis
Key characteristics dictating reaction design:
| Property | Value | Synthesis Implication |
|---|---|---|
| Melting Point | 84–86°C | Guides recrystallization solvents |
| Water Solubility | 7 ppm | Requires anhydrous conditions |
| Log P | 3.8 | Influences extraction efficiency |
Emerging Techniques in this compound Preparation
Enzymatic Esterification
Immobilized Candida antarctica lipase B (CAL-B) enables ester synthesis under mild conditions:
Microwave-Assisted Synthesis
Reduces reaction times from hours to minutes:
Quality Control Protocols
Chemical Reactions Analysis
Types of Reactions: Flamprop-methyl undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form its corresponding acid and alcohol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of various oxidized products.
Substitution: Nucleophilic substitution reactions can occur with this compound, especially at the aromatic ring, leading to the formation of substituted derivatives
Major Products Formed: The major products formed from these reactions include the corresponding acid, alcohol, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Herbicidal Applications
Flamprop-methyl is particularly effective against wild oats and other grassy weeds. Its application is mainly in wheat and barley crops, where it has been shown to penetrate leaf tissues effectively. The foliar uptake studies indicate that the herbicide does not partition into the epicuticular waxes but rather forms stable deposits on the leaf surface, which can be slowly absorbed into the plant tissues . This characteristic enhances its effectiveness against target weeds while minimizing damage to non-target plants.
Table 1: Efficacy of this compound on Different Weeds
| Weed Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Wild Oats | 100 | 90 |
| Annual Bluegrass | 75 | 85 |
| Barnyard Grass | 50 | 80 |
Environmental Impact
This compound has a low aqueous solubility and is not volatile, which contributes to its persistence in soil systems. Studies suggest that it poses moderate toxicity to aquatic species but has low acute toxicity to mammals . Long-term studies indicate no evidence of carcinogenicity or genotoxicity, making it relatively safe for use within established guidelines .
Health Considerations
In animal studies, this compound was found to be readily absorbed and metabolized, with significant excretion occurring within 48 hours post-administration. However, increased liver weights were observed at higher doses, indicating potential hepatic effects . The lowest observed effect level (LOEL) was identified at 0.25 mg/kg body weight per day in rats.
Table 2: Toxicity Data from Animal Studies
| Study Type | Species | Dose (mg/kg bw/day) | Observed Effects |
|---|---|---|---|
| Short-term dietary study | Rats | 2.5 | Increased liver weight |
| Long-term dietary study | Dogs | 125 | Increased liver enzymes |
| Reproductive study | Rabbits | Not specified | No reproductive effects observed |
Case Studies and Field Trials
Field trials have demonstrated the effectiveness of this compound in controlling grassy weeds in cereal crops under various environmental conditions. For instance, trials conducted during high-temperature periods showed rapid penetration and efficacy against wild oats within 24 hours of application . Furthermore, studies on surfactant interactions revealed that certain surfactants could enhance the foliar uptake of this compound, suggesting potential strategies for improving its application efficiency.
Mechanism of Action
Flamprop-methyl acts as a mitotic disrupter herbicide with an antimicrotubule mechanism of action. It affects spindle and phragmoplast microtubule orientation, potentially by causing minus-end microtubule disassembly. This disruption in microtubule dynamics leads to the inhibition of cell division in target weeds, ultimately causing their death .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Flamprop-methyl belongs to the arylalanine herbicide family, which includes several esters and isomers:
| Compound | CAS Number | Molecular Formula | Key Structural Differences | Primary Use |
|---|---|---|---|---|
| This compound | 52756-25-9 | C₁₇H₁₅ClFNO₃ | Methyl ester group | Wild oats, blackgrass in cereals |
| Flamprop-M-methyl | 58667-63-3 | C₁₇H₁₅ClFNO₃ | D-isomer of this compound | Enhanced activity against wild oats |
| Flamprop-isopropyl | Not specified | C₁₉H₁₉ClFNO₃ | Isopropyl ester group | Similar to this compound |
| Flamprop-ethyl | Not specified | C₁₈H₁₇ClFNO₃ | Ethyl ester group | Wild oats in wheat and barley |
| Benzoylprop-ethyl | 58180-77-1 | C₁₉H₂₀ClNO₃ | Ethyl ester with benzoyl substitution | Wild oats in cereal crops |
Key Observations :
Functional Analogs
Mode of Action Comparison
| Compound | Mode of Action | Target Weeds | Resistance Profile |
|---|---|---|---|
| This compound | Mitosis inhibitor | Avena fatua, Alopecurus myosuroides | Low resistance reported |
| Diclofop-methyl | ACCase inhibitor | Grass weeds | High resistance in Avena fatua |
| Sethoxydim | ACCase inhibitor | Annual grasses | Moderate resistance in some regions |
| Benzoylprop-ethyl | Cell wall synthesis inhibitor | Avena spp. | Similar to this compound |
Key Findings :
Environmental and Agricultural Performance
Hydrolysis and Persistence
- This compound : Rapid hydrolysis at high pH to flamprop acid (half-life <7 days in alkaline soils) .
- Benzoylprop-ethyl : Hydrolyzes to benzoylprop acid, with similar degradation kinetics to this compound .
Efficacy in Field Trials
Toxicological and Regulatory Profiles
Notes:
- Benzoylprop-ethyl has a higher acceptable daily intake (ADI), indicating lower chronic toxicity concerns .
Biological Activity
Flamprop-methyl, chemically known as methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate, is a herbicide that exhibits unique biological activity primarily through its effects on plant cell division and microtubule dynamics. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various plant species, and relevant case studies.
This compound functions as a mitotic disrupter herbicide , affecting the organization and dynamics of microtubules during cell division. Research indicates that it disrupts the orientation of spindle and phragmoblast microtubules, leading to defective structures that impede normal mitotic processes. Key findings include:
- Cytotoxic Effects : In maize root cells treated with 50 µM this compound, cell division ceased within four hours. This was accompanied by severe disturbances in spindle and phragmoblast microtubule orientation, resulting in disorganized microtubule arrays during late anaphase and early telophase .
- Inhibition of Tubulin Polymerization : Unlike other known microtubule disrupters, this compound does not inhibit tubulin polymerization in vitro at 50 µM, suggesting a novel mechanism distinct from traditional antimicrotubule agents .
Biological Activity Summary Table
| Parameter | This compound |
|---|---|
| Chemical Formula | C₁₇H₁₅ClFNO₃ |
| Molecular Weight | 335.76 g/mol |
| Mechanism of Action | Mitotic disrupter affecting microtubule dynamics |
| Effects on Cell Division | Ceases cell division in treated plants |
| Tubulin Interaction | Does not inhibit polymerization at 50 µM |
| Target Plants | Sensitive response in soybean and maize |
Case Studies
-
Foliar Uptake Studies :
A study investigated the foliar uptake of this compound in wheat and wild oats. Results indicated that the compound does not partition into surface waxes but crystallizes as an external deposit. This deposit is stable against volatilization and degradation but is gradually depleted by foliar penetration. The uptake rate was influenced by environmental factors such as temperature . -
Herbicide Mixtures :
Experiments analyzing the interaction between this compound and other herbicides (e.g., trichloroacetic acid) showed that mixtures tended to be less effective than expected under an additive model. This suggests potential complexities in herbicide interactions that could influence efficacy in field applications .
Environmental Impact
This compound has been noted for its persistence in soil systems and moderate toxicity to aquatic species. Its low oral toxicity to mammals suggests a relatively safer profile for non-target organisms, although comprehensive ecotoxicological data remain limited .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
